BenchChemオンラインストアへようこそ!

N-(2-methoxyphenyl)-2-((6-oxo-4-phenyl-1,6-dihydropyrimidin-2-yl)thio)acetamide

Medicinal chemistry Kinase screening Protease inhibition

N-(2-Methoxyphenyl)-2-((6-oxo-4-phenyl-1,6-dihydropyrimidin-2-yl)thio)acetamide (CAS 518017‑71‑5) is a synthetic small molecule that embeds a 6-oxo-4-phenyl-1,6-dihydropyrimidine core linked through a thioacetamide bridge to a 2-methoxyphenyl amide terminus. This architecture places it within the broader class of 2-thio-6-oxo-dihydropyrimidine derivatives, several of which have been investigated as enzyme inhibitors, including SARS‑CoV 3CL protease inhibitors.

Molecular Formula C19H17N3O3S
Molecular Weight 367.42
CAS No. 518017-71-5
Cat. No. B2896690
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-methoxyphenyl)-2-((6-oxo-4-phenyl-1,6-dihydropyrimidin-2-yl)thio)acetamide
CAS518017-71-5
Molecular FormulaC19H17N3O3S
Molecular Weight367.42
Structural Identifiers
SMILESCOC1=CC=CC=C1NC(=O)CSC2=NC(=CC(=O)N2)C3=CC=CC=C3
InChIInChI=1S/C19H17N3O3S/c1-25-16-10-6-5-9-14(16)20-18(24)12-26-19-21-15(11-17(23)22-19)13-7-3-2-4-8-13/h2-11H,12H2,1H3,(H,20,24)(H,21,22,23)
InChIKeyIURVPRSXMRGONJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement Overview: N-(2-Methoxyphenyl)-2-((6-oxo-4-phenyl-1,6-dihydropyrimidin-2-yl)thio)acetamide (CAS 518017‑71‑5)


N-(2-Methoxyphenyl)-2-((6-oxo-4-phenyl-1,6-dihydropyrimidin-2-yl)thio)acetamide (CAS 518017‑71‑5) is a synthetic small molecule that embeds a 6-oxo-4-phenyl-1,6-dihydropyrimidine core linked through a thioacetamide bridge to a 2-methoxyphenyl amide terminus. This architecture places it within the broader class of 2-thio-6-oxo-dihydropyrimidine derivatives, several of which have been investigated as enzyme inhibitors, including SARS‑CoV 3CL protease inhibitors [1]. The compound is offered as a research-grade screening molecule (≥95 % purity, MW 367.42 g mol⁻¹) sourced through commercial catalogues. Direct peer-reviewed bioactivity data for this specific compound are absent from the public domain, and the only publicly available Target‑of‑Action claim (Casein kinase 1α) originates from a vendor‑supplied computational prediction that cannot be independently verified . This evidence gap must be factored into any procurement decision.

Why In‑Class Analogs Cannot Reliably Substitute for CAS 518017‑71‑5 in Target‑Based Screens


Within the 2-thio-6-oxo-4-phenylpyrimidine chemotype, small structural variations at the thioacetamide terminus profoundly shift both potency and selectivity. The SARS‑CoV 3CL protease study demonstrates that moving from a simple benzylthio substituent to a substituted acetamide can alter IC₅₀ from >50 μM to single‑digit micromolar [1]. Because no direct structure–activity data exist for CAS 518017‑71‑5, a scientist cannot assume that a closely related analog—such as N-methyl, N,N-diethyl, or N-(4-methylbenzyl) derivatives—will reproduce the same target engagement or off‑target profile. Until the compound is empirically profiled, literal identity is the only guarantee of chemical behavior in an assay; replacing it with a generic analog introduces an unquantifiable risk to experimental reproducibility.

Quantitative Evidence Guide: Differentiation of CAS 518017‑71‑5 Versus Closest Analogs


Evidence Gap Notification: Absence of Direct Comparative Bioactivity Data

A comprehensive search of peer‑reviewed literature, patents, and authoritative databases (PubChem, ChEMBL, BindingDB, ChemSpider) returned no primary bioassay data—neither IC₅₀/Ki values nor target engagement metrics—for CAS 518017‑71‑5. The only activity annotation found is a vendor‑posted computational target prediction (CK1α) that lacks quantitative IC₅₀ confirmation in any biochemical or cellular assay . In contrast, structurally related 2-(benzylthio)-6-oxo-4-phenylpyrimidines have published IC₅₀ values in the 2–50 μM range against SARS‑CoV 3CL protease [1]. Because the target compound has never been evaluated side‑by‑side with these analogs, no direct head‑to‑head comparison can be made.

Medicinal chemistry Kinase screening Protease inhibition

Structural Determinants of Potency in the 2-Thio-6-Oxo-4-Phenylpyrimidine Class

The SAR landscape for 2-thio-6-oxo-4-phenylpyrimidines reveals that potency is exquisitely dependent on the nature of the S‑substituent. In a series of 2‑(benzylthio) derivatives, unsubstituted benzyl analogs exhibited IC₅₀ values >50 μM, while the introduction of a 4‑nitro group on the benzyl ring (compound 6c) improved potency to 35.2 μM, and a 4‑methoxybenzyl combined with a nitro group (6f) gave IC₅₀ = 26.3 μM [1]. The most potent congener, bearing a 4‑nitrobenzylthio group (6m), achieved IC₅₀ = 6.1 μM under identical assay conditions [1]. CAS 518017‑71‑5 replaces the benzylthio motif with an N‑(2‑methoxyphenyl)acetamide chain—a substantial structural departure whose SAR consequences have not been experimentally mapped. By class extrapolation, this modification could either enhance or abolish target affinity relative to the benzylthio series, but no quantitative prediction is possible without direct measurement.

Structure–activity relationship SARS-CoV 3CL protease Dihydropyrimidine inhibitors

Physicochemical Differentiation from N-Alkyl Acetamide Analogs

Although no measured logP or solubility data are publicly available for CAS 518017‑71‑5, its calculated properties can be compared with those of close structural analogs. The N-(2-methoxyphenyl) terminus introduces greater polar surface area (PSA) and hydrogen‑bonding capacity relative to simple N‑methyl or N,N‑diethyl analogs, which is predicted to reduce membrane permeability while potentially enhancing aqueous solubility. In the absence of experimental physicochemical profiling, computational descriptors provide the only quantitative differentiation: the target compound's topological PSA (tPSA) is estimated at 112 Ų versus ~80 Ų for the N,N‑diethyl analog (ChemSpider ID 64809415), a difference that class‑level models associate with a ~5‑fold reduction in predicted Caco‑2 permeability . These in silico differences underscore that generic substitution could alter compound behavior in cell‑based assays, but they remain unvalidated by measurement.

Drug-likeness Lipophilicity Permeability

Recommended Application Scenarios for CAS 518017‑71‑5 Based on Available Evidence


Exploratory Kinase or Protease Primary Screening Panels

Given the class‑level precedent for 2-thio-6-oxo-4-phenylpyrimidines as enzyme inhibitors (e.g., SARS‑CoV 3CLpro IC₅₀ 2–50 μM [1]), CAS 518017‑71‑5 is best positioned as a diversity‑oriented screening probe in panels of kinases, proteases, or other ATP‑/substrate‑binding enzymes. The vendor‑supplied CK1α target hypothesis lacks quantitative validation; therefore, any screen should include a counter‑screen against CK1α and closely related isoforms (CK1δ, CK1ε) to generate the first empirical selectivity profile.

Structure–Activity Relationship Expansion of 2-Thio-6-Oxo-4-Phenylpyrimidines

The published SAR for this chemotype covers only benzylthio substituents [1]. CAS 518017‑71‑5 represents an unexplored acetamide‑linked vector. Incorporating it into a focused library can probe whether extending the linker from a single sulfur atom to a thioacetamide‑aryl system improves potency, alters selectivity, or modifies physicochemical properties. Data generated from such a study would directly address the current evidence gap.

Computational Docking and Pharmacophore Modeling Studies

Because no experimental IC₅₀ data exist, the compound is suitable for prospective computational workflows. Its distinct N-(2-methoxyphenyl)acetamide tail can serve as a query for pharmacophore‑based virtual screening or as a test case for docking algorithms, using the SARS‑CoV 3CLpro crystal structures [1] or CK1α/δ structures as receptor models. The absence of empirical data makes it valuable for blind‑prediction challenges and method validation.

Quote Request

Request a Quote for N-(2-methoxyphenyl)-2-((6-oxo-4-phenyl-1,6-dihydropyrimidin-2-yl)thio)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.